ethyl 2-{[(5-amino-1H-1,2,4-triazol-1-yl)carbothioyl]amino}acetate
Description
Ethyl 2-{[(5-amino-1H-1,2,4-triazol-1-yl)carbothioyl]amino}acetate (CAS: 1428139-96-1 or 338773-93-6) is a heterocyclic compound with the molecular formula C₇H₁₁N₅O₂S and a molar mass of 229.26 g/mol . It features a 1,2,4-triazole core substituted with an amino group at the 5-position, linked via a carbothioyl (-C(=S)-) bridge to an ethyl acetate moiety.
Properties
IUPAC Name |
ethyl 2-[(5-amino-1,2,4-triazole-1-carbothioyl)amino]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N5O2S/c1-2-14-5(13)3-9-7(15)12-6(8)10-4-11-12/h4H,2-3H2,1H3,(H,9,15)(H2,8,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAJHCOQZCAFELD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=S)N1C(=NC=N1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazole hybrids, have shown cytotoxic activities against tumor cell lines.
Mode of Action
It’s worth noting that similar compounds have been found to interact with their targets through a variety of mechanisms, including inhibition of key enzymes or interaction with cellular receptors.
Biochemical Analysis
Cellular Effects
Related 1,2,4-triazole compounds have shown cytotoxic activities against various tumor cell lines, suggesting that ethyl 2-{[(5-amino-1H-1,2,4-triazol-1-yl)carbothioyl]amino}acetate may have similar effects.
Temporal Effects in Laboratory Settings
There is currently no specific information available on the temporal effects of this compound in laboratory settings. Related 1,2,4-triazole compounds are known to be thermally stable, suggesting that this compound may exhibit similar stability.
Biological Activity
Ethyl 2-{[(5-amino-1H-1,2,4-triazol-1-yl)carbothioyl]amino}acetate, with the chemical formula and CAS number 86152-46-7, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, synthesis, and relevant case studies.
Chemical Structure and Properties
The compound features a triazole ring, which is known for its diverse biological activities. The presence of the carbothioamide group enhances its potential as an active pharmaceutical ingredient (API).
| Property | Value |
|---|---|
| Molecular Formula | |
| Molar Mass | 229.26 g/mol |
| CAS Number | 86152-46-7 |
| Purity | 97% |
Synthesis
The synthesis of this compound typically involves the reaction of ethyl acetate with appropriate triazole derivatives. The process may include steps such as acylation and thiolation to introduce the carbothioamide functionality.
Antimicrobial Activity
Research indicates that compounds containing the 1,2,4-triazole moiety exhibit significant antimicrobial properties. A study highlighted that triazole derivatives showed effective inhibition against various bacterial strains. This compound has been tested for its antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli.
Anticancer Properties
The compound's potential as an anticancer agent has been explored in various studies. For instance, derivatives of triazole have demonstrated cytotoxic effects on cancer cell lines such as HCT-116 (colon carcinoma) and T47D (breast cancer). The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Table: Anticancer Activity Against Different Cell Lines
| Cell Line | IC50 Value (µM) |
|---|---|
| HCT-116 | 6.2 |
| T47D | 27.3 |
Antioxidant Activity
Studies have also reported the antioxidant properties of triazole derivatives. This compound may exhibit scavenging activity against free radicals, contributing to its therapeutic potential in oxidative stress-related conditions.
Case Studies
- Antimicrobial Efficacy : A study conducted by researchers at PMC evaluated various triazole derivatives for their antimicrobial properties. The results showed that this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria.
- Anticancer Screening : In a comparative study on triazole derivatives published in Chemistry and Biological Activities of 1,2,4-Triazolethiones, it was found that compounds similar to this compound had promising anticancer effects with low IC50 values against various cancer cell lines.
- Antioxidant Assessment : Research highlighted in Actoprotective activity research indicated that triazole compounds possess notable antioxidant capabilities which could be beneficial in preventing cellular damage caused by oxidative stress.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Triazole Derivatives
Triazamate (CAS: 112143-82-5)
- Structure : Ethyl (3-tert-butyl-1-dimethylcarbamoyl-1H-1,2,4-triazol-5-ylthio)acetate.
- Key Differences :
- Substituents: Contains a tert-butyl group and dimethylcarbamoyl moiety at the 3-position of the triazole ring.
- Functional Group: A thioether (-S-) linkage instead of the carbothioyl (-C(=S)-) group in the target compound.
- Application : Registered as a pesticide (insecticide) due to its acetylcholinesterase inhibition properties .
Ethyl 2-(5-Amino-1H-1,2,4-Triazol-1-yl)acetate (CAS: 1340060-06-1)
- Structure: Lacks the carbothioyl group, featuring a direct amino-triazole-ethyl acetate linkage.
- Key Differences : Absence of the thiourea (-NHC(=S)NH-) bridge reduces sulfur-mediated reactivity.
- Application : Intermediate in pharmaceutical synthesis (e.g., antiviral or anticancer agents) .
Imidazole Derivatives
highlights ethyl 2-(substituted imidazol-4-yl)acetates (Compounds A–G), such as:
- Compound A : Ethyl 2-(2,5-diphenyl-1H-imidazol-4-yl)acetate.
- Compound F : Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1H-imidazol-4-yl]acetate.
Structural Contrasts :
- Core Heterocycle : Imidazole (5-membered, 2 N atoms) vs. 1,2,4-triazole (5-membered, 3 N atoms).
- Substituents : Imidazole derivatives often bear aryl (e.g., phenyl, chlorophenyl) or alkyl groups, enhancing lipophilicity.
- Functional Groups : Lack of carbothioyl bridges; instead, carbonyl or halogen substituents dominate.
- Applications : Primarily studied as ligands for biological targets (e.g., enzyme inhibitors) in computational and in vitro models .
Comparative Analysis of Properties and Reactivity
Physical and Chemical Properties
| Property | Target Compound | Triazamate | Imidazole Derivative (Compound A) |
|---|---|---|---|
| Molecular Formula | C₇H₁₁N₅O₂S | C₁₁H₂₀N₄O₃S | C₁₉H₁₈N₂O₂ |
| Molar Mass (g/mol) | 229.26 | 288.36 | 306.36 |
| Key Functional Groups | Carbothioyl, amino-triazole | Thioether, dimethylcarbamoyl | Diphenylimidazole, ester |
| Solubility | Moderate in polar solvents | Low (lipophilic substituents) | Low (aryl groups) |
Reactivity and Stability
- Carbothioyl Group : Enhances nucleophilic reactivity compared to carbonyl analogs, facilitating interactions with biological thiols (e.g., cysteine residues) .
- Amino Group: Provides hydrogen-bonding capability, critical for target binding in drug design .
- Triazole vs. Imidazole : Triazoles exhibit greater metabolic stability due to reduced susceptibility to oxidative degradation compared to imidazoles .
Q & A
What are the optimal synthetic routes for ethyl 2-{[(5-amino-1H-1,2,4-triazol-1-yl)carbothioyl]amino}acetate, considering yield and purity?
Methodological Answer:
The synthesis typically involves multi-step reactions, focusing on coupling 5-amino-1,2,4-triazole derivatives with thio-carbamoyl intermediates. Key steps include:
- Thiocarbamoyl Formation: React 5-amino-1,2,4-triazole with thiophosgene or thiourea derivatives under controlled pH (6–8) to form the carbothioyl intermediate .
- Acetylation: Introduce the ethyl glycinate moiety via nucleophilic substitution. Ethyl bromoacetate is added under reflux in ethanol with sodium ethoxide as a base, ensuring slow addition to minimize side reactions .
- Purification: Use recrystallization from ethanol-DMF mixtures (1:2 v/v) to achieve >95% purity. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) .
Optimization Tips:
- Maintain temperatures between 60–80°C during coupling to prevent decomposition .
- Use inert atmospheres (N₂/Ar) to avoid oxidation of thiol intermediates .
How can advanced spectroscopic techniques resolve structural ambiguities in this compound?
Methodological Answer:
- NMR Spectroscopy:
- X-ray Crystallography: Resolve tautomeric forms of the triazole ring. Hydrogen bonding patterns (e.g., N–H···N interactions) validate molecular packing .
- Mass Spectrometry (HRMS): Exact mass analysis (e.g., [M+H]⁺ = calculated 285.0924) confirms molecular formula .
What methodologies are recommended for assessing its biological activity in target-based assays?
Methodological Answer:
- Enzyme Inhibition Assays:
- Use fluorescence-based assays (e.g., tryptophan quenching) to study binding to triazole-targeted enzymes like CYP450 isoforms .
- IC₅₀ determination via dose-response curves (0.1–100 µM) in triplicate .
- Cellular Uptake Studies:
- Label with ¹⁴C-acetate to track intracellular accumulation in cancer cell lines (e.g., HeLa) using scintillation counting .
How can computational chemistry aid in predicting reactivity and optimizing synthesis?
Methodological Answer:
- Reaction Path Modeling:
- Docking Studies:
- Predict binding affinities to biological targets (e.g., bacterial dihydrofolate reductase) using AutoDock Vina. Prioritize derivatives with ΔG < -8 kcal/mol .
- Machine Learning:
What strategies address discrepancies in reported biological activities of structurally similar analogs?
Methodological Answer:
- Meta-Analysis Framework:
- Compare IC₅₀ values across studies using standardized units (e.g., µM vs. µg/mL). Normalize data for cell line variability (e.g., HepG2 vs. MCF-7) .
- Structural Re-Evaluation:
- Dose-Response Reproducibility:
- Replicate assays under identical conditions (e.g., 37°C, 5% CO₂) with internal controls (e.g., cisplatin for cytotoxicity) .
How to design experiments to study structure-activity relationships (SAR) for this compound?
Methodological Answer:
- Analog Synthesis:
- Modify the triazole’s amino group (e.g., methyl, acetyl substituents) and assess impact on solubility and activity .
- Pharmacophore Mapping:
- 3D-QSAR Models:
- Build comparative molecular field analysis (CoMFA) models using IC₅₀ data from 20+ analogs. Validate with leave-one-out cross-validation (q² > 0.5) .
What are the best practices for ensuring reproducibility in multi-step synthesis?
Methodological Answer:
- Protocol Standardization:
- Intermediate Characterization:
- Isolate and characterize each intermediate via melting point and LC-MS before proceeding .
- Batch Consistency:
- Use the same supplier for reagents (e.g., Sigma-Aldrich thiourea) to minimize variability .
How to investigate metabolic stability using in vitro models?
Methodological Answer:
- Liver Microsome Assays:
- Incubate compound (10 µM) with human liver microsomes (0.5 mg/mL) and NADPH. Quantify parent compound degradation over 60 min via LC-MS/MS .
- CYP450 Inhibition Screening:
- Use fluorogenic substrates (e.g., CYP3A4: dibenzylfluorescein) to measure competitive inhibition. Calculate Ki values .
What analytical techniques are critical for purity assessment and impurity profiling?
Methodological Answer:
- HPLC-PDA:
- Use a C18 column (5 µm, 250 × 4.6 mm) with gradient elution (water/acetonitrile + 0.1% TFA). Detect impurities at 254 nm .
- Elemental Analysis:
- Thermogravimetric Analysis (TGA):
- Assess thermal decomposition profiles to identify solvent residues (e.g., DMF < 0.1% w/w) .
How to evaluate potential off-target interactions in pharmacological studies?
Methodological Answer:
- Kinase Profiling:
- Screen against a panel of 50 kinases (e.g., Eurofins KinaseProfiler) at 1 µM. Prioritize hits with >50% inhibition .
- Proteome-Wide DARTS:
- Use drug affinity responsive target stability (DARTS) to identify off-target proteins. Validate via Western blot .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
